![molecular formula C17H11ClN2OS B2871780 7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866847-26-9](/img/structure/B2871780.png)
7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine and phenyl groups in its structure contributes to its unique chemical properties and biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties.
Orientations Futures
The future directions for research on chromeno[2,3-d]pyrimidines could involve further exploration of their biological properties and potential applications in medicinal chemistry. The structure–activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent at certain positions . This could guide the design of new compounds with enhanced biological activities.
Mécanisme D'action
Target of Action
Chromeno[2,3-d]pyrimidine derivatives, a class to which this compound belongs, have been associated with a wide range of bioactivities . They are often considered crucial structural elements in both naturally occurring and biologically active compounds .
Mode of Action
Chromeno[2,3-d]pyrimidine derivatives have been synthesized through a heterocyclocondensation process .
Biochemical Pathways
Chromeno[2,3-d]pyrimidine derivatives have been associated with potential biological activity and adaptability as synthons in chemical synthesis .
Result of Action
Chromeno[2,3-d]pyrimidine derivatives have been associated with a surge of interest due to their potential biological activity .
Action Environment
The structure of starting aldehydes, the temperature during the reaction, and the duration of the reaction, all influenced the isomer ratio as observed by song et al .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the condensation of 4-chloro-2-hydroxybenzaldehyde with 2-aminobenzothiazole in the presence of a base, followed by cyclization and thiolation reactions . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Halogen substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-chromene derivatives: Known for their anticancer and anti-inflammatory activities.
Pyrimidine derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Thione-containing compounds: Known for their antimicrobial and antioxidant activities.
Uniqueness
7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to the combination of its chromene and pyrimidine moieties, which contribute to its diverse biological activities. The presence of the chlorine atom enhances its reactivity and potential for further chemical modifications.
Propriétés
IUPAC Name |
7-chloro-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c18-12-6-7-14-11(8-12)9-13-16(21-14)19-15(20-17(13)22)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCWDFBHKRBPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OC3=C1C(=S)N=C(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2871699.png)
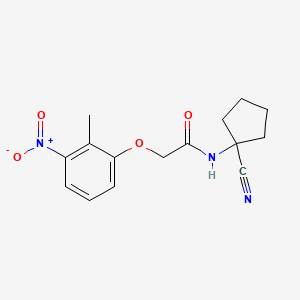
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)
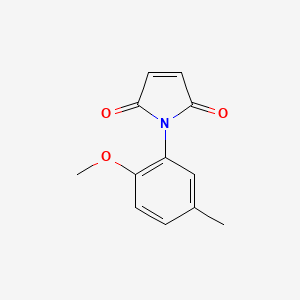
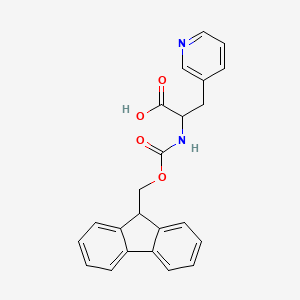
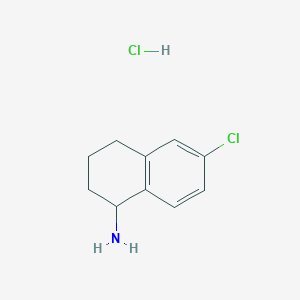
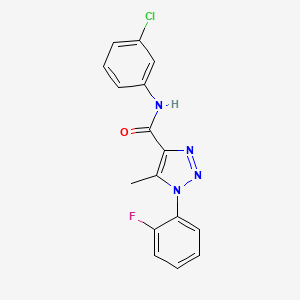
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2871713.png)
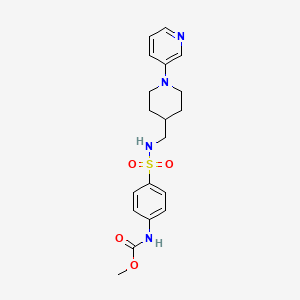
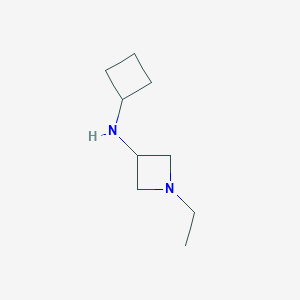

![5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2871720.png)
